2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 951919-47-4
VCID: VC8160305
InChI: InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2
SMILES: C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine

CAS No.: 951919-47-4

Cat. No.: VC8160305

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine - 951919-47-4

Specification

CAS No. 951919-47-4
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2
Standard InChI Key WBKSJQYYEQCTGD-UHFFFAOYSA-N
SMILES C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3
Canonical SMILES C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzodioxole group (1,3-benzodioxol-5-yl) attached to a central ethanamine carbon, which is further substituted by a morpholine ring. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
AppearanceSolid (color not specified)
Storage ConditionsTightly closed container, cool/dry

The benzodioxole group contributes to lipophilicity, while the morpholine ring enhances solubility in polar solvents. The compound’s stereochemistry and conformational flexibility may influence its biological activity, though crystallographic data specific to this derivative remain limited .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves multi-step functionalization:

  • Benzodioxole Intermediate Preparation: 1,3-Benzodioxol-5-ylethanamine is synthesized via reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) with ammonium acetate .

  • Morpholine Substitution: The secondary amine undergoes nucleophilic substitution with morpholine-4-carbonyl chloride or similar reagents under inert conditions .

A representative protocol from Huarong Pharm (CAS 951919-47-4) reports a yield of >90% using optimized coupling conditions .

Analytical Characterization

  • FTIR: Peaks at 1,250 cm⁻¹ (C-O-C stretching, benzodioxole) and 1,100 cm⁻¹ (morpholine C-N) .

  • NMR: ¹H-NMR (DMSO-d₆) signals include δ 6.8–7.1 ppm (benzodioxole aromatic protons) and δ 3.6–3.8 ppm (morpholine CH₂ groups) .

Pharmacological Applications

Antinociceptive Activity

In a study evaluating 1,3,4-thiadiazole derivatives, analogs featuring benzodioxole-morpholine hybrids demonstrated significant antinociceptive effects in murine models:

  • Tail-Clip Test: 45–60% increase in response latency vs. control (p < 0.001) .

  • Hot-Plate Test: 50–65% elongation in latency, comparable to morphine .

Central Nervous System (CNS) Targeting

Structural analogs of this compound have been investigated as psychoactive agents due to similarities with known serotonin receptor agonists . For example:

  • 5-HT₂A Affinity: Benzodioxole derivatives exhibit moderate binding (Ki = 120–150 nM) in receptor assays .

  • Blood-Brain Barrier Permeability: Predicted LogP = 2.1 ± 0.3 suggests favorable CNS penetration .

Industrial and Research Applications

ApplicationDetailsSource
Pharmaceutical IntermediatesUsed in synthesizing kinase inhibitors (e.g., imidazo[1,2-a]pyrazines) .
CatalysisCopper-ligand complexes for Ullmann coupling reactions .
Fluorescent ProbesMorpholine derivatives serve as pH-sensitive imaging agents .

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